N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. The compound combines a benzo[d][1,3]dioxole moiety, which is known for its electron-rich nature and ability to interact with various biological targets, with a quinazoline derivative that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O5, with a molecular weight of approximately 364.36 g/mol. The structural components include:
- Benzo[d][1,3]dioxole : A bicyclic structure that contributes to the compound's reactivity and biological interactions.
- But-2-yn-1-yl linker : Provides flexibility in the molecule, potentially enhancing its interaction with biological targets.
- Quinazoline ring : This moiety is often associated with various bioactivities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar quinazoline derivatives have exhibited significant cytotoxic effects against various cancer cell lines. In particular, compounds featuring the quinazoline scaffold have shown promising results in inhibiting tumor growth through mechanisms such as:
- Inhibition of EGFR : Several studies indicate that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Doxorubicin | 7.46 | HepG2 |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-2-benzoxazole | 2.38 | HCT116 |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-3-(4-oxoquinazolin) | TBD | TBD |
Antidiabetic Activity
The benzo[d][1,3]dioxole moiety has also been linked to antidiabetic properties through its role as an inhibitor of enzymes such as α-amylase. Research indicates that derivatives of benzodioxole can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes .
Compound | IC50 (µM) | Enzyme Target |
---|---|---|
St.2 | 2.57 | α-amylase |
St.3 | 4.28 | α-amylase |
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-3-(4-oxoquinazolin) exerts its biological effects likely involves:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by influencing proteins such as Bax and Bcl-2 .
- Signal Transduction Pathways : The structural diversity allows for potential interactions with various signaling pathways involved in cell growth and metabolism.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
- Antitumor Efficacy : A study demonstrated that certain benzo[d][1,3]dioxole derivatives exhibited significant antitumor activity against HepG2 and HCT116 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition Studies : Research on benzodioxole derivatives indicated their potential as α-amylase inhibitors, showcasing IC50 values indicative of strong inhibitory activity against carbohydrate metabolism .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-21(9-11-25-14-24-18-6-2-1-5-17(18)22(25)27)23-10-3-4-12-28-16-7-8-19-20(13-16)30-15-29-19/h1-2,5-8,13-14H,9-12,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTQUUCWKJCYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.